3-Hydroxy-OPC4-CoA

Descripción

Structure

2D Structure

Propiedades

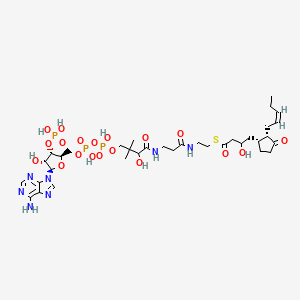

Fórmula molecular |

C35H56N7O19P3S |

|---|---|

Peso molecular |

1003.8 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |

InChI |

InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1 |

Clave InChI |

YUFHOTSRMDFGNS-VQTPOQBRSA-N |

SMILES isomérico |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

SMILES canónico |

CCC=CCC1C(CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Role of 3-Hydroxy-OPC4-CoA in Arabidopsis thaliana: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-oxo-2-(pent-2-enyl)cyclopentylbutanoyl-CoA (3-Hydroxy-OPC4-CoA) is a transient but pivotal intermediate in the biosynthesis of the plant hormone jasmonic acid (JA) in Arabidopsis thaliana. This document provides a comprehensive technical overview of its biological role, positioning it within the broader context of the jasmonate biosynthetic pathway. We detail the enzymatic steps leading to its formation and subsequent conversion, present quantitative data from relevant genetic mutants, provide detailed experimental protocols for its study, and illustrate the key pathways and workflows using structured diagrams. This guide is intended to serve as a core resource for researchers investigating jasmonate signaling and for professionals exploring the modulation of this pathway for agricultural or therapeutic purposes.

Introduction: The Jasmonate Pathway and the Role of β-Oxidation

Jasmonic acid is a lipid-derived hormone that plays a critical role in regulating plant defense against herbivores and pathogens, as well as numerous developmental processes, including fertility and senescence. The biosynthesis of JA begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). Following transport into the peroxisome, OPDA is reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

The final stage of JA synthesis involves the shortening of the octanoic acid side chain of OPC-8:0 to a carboxylic acid side chain via three successive rounds of peroxisomal β-oxidation. This compound emerges as a key intermediate during the second of these three cycles. Its formation and immediate conversion are critical for the successful synthesis of JA, and any disruption in this part of the pathway can lead to significantly reduced levels of the final hormone, thereby compromising the plant's defense and developmental responses.

The Peroxisomal β-Oxidation Cascade for Jasmonic Acid Synthesis

The conversion of OPC-8:0 to JA-CoA is catalyzed by a core set of three enzymes performing the classic steps of β-oxidation. The entire process occurs within the peroxisome.

-

Activation: OPC-8:0 is first activated to its CoA ester, OPC-8:0-CoA, by the OPC-8:0 CoA Ligase1 (OPCL1).

-

β-Oxidation Cycles: OPC-8:0-CoA then enters the β-oxidation spiral. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons. This compound is specifically the 3-hydroxyacyl-CoA intermediate of the second cycle.

The key enzymes involved are:

-

Acyl-CoA Oxidase (ACX): Catalyzes the first oxidation step. In Arabidopsis, ACX1 is primarily responsible for the majority of wound-induced JA production[1].

-

Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The Arabidopsis protein ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1) is the essential MFP for JA biosynthesis[2]. It first hydrates the double bond created by ACX and then catalyzes the second oxidation to form a 3-ketoacyl-CoA.

-

3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage. In Arabidopsis, KAT2 is the primary thiolase implicated in JA biosynthesis[1].

Detailed Position of this compound

The formation and turnover of this compound occur during the conversion of OPC-6-CoA to OPC-4-CoA:

-

Start of Cycle 2: The cycle begins with OPC-6-CoA.

-

First Oxidation (ACX1): ACX1 oxidizes OPC-6-CoA to 2,3-didehydro-OPC6-CoA.

-

Hydration (AIM1): The enoyl-CoA hydratase activity of AIM1 adds a water molecule across the double bond, forming 3-Hydroxy-OPC6-CoA .

-

Second Oxidation (AIM1): The L-3-hydroxyacyl-CoA dehydrogenase activity of AIM1 oxidizes the hydroxyl group of 3-Hydroxy-OPC6-CoA to a keto group, yielding 3-keto-OPC6-CoA.

-

Thiolytic Cleavage (KAT2): KAT2 cleaves 3-keto-OPC6-CoA, releasing acetyl-CoA and the two-carbon shorter OPC-4-CoA , which then enters the final round of β-oxidation.

Note: Based on the systematic naming of β-oxidation intermediates, the substrate for the second cycle is OPC-6-CoA. The intermediate , which leads to OPC-4-CoA, is more precisely named 3-Hydroxy-OPC6-CoA . For the purpose of this guide, we will adhere to this precise nomenclature.

Signaling Pathways and Workflows

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the final steps of JA biosynthesis, highlighting the peroxisomal β-oxidation cycles and the precise location of the 3-hydroxyacyl-CoA intermediates.

Caption: Peroxisomal β-oxidation pathway for JA biosynthesis in Arabidopsis.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the quantitative analysis of JA precursors from Arabidopsis tissue.

Caption: Workflow for LC-MS/MS-based quantification of JA precursors.

Data Presentation

Genetic studies using knockout mutants provide the strongest evidence for the biological role of the β-oxidation pathway in JA synthesis. Mutants lacking functional β-oxidation enzymes exhibit significantly altered levels of JA and its precursors. For example, upon wounding, the aim1 mutant, which lacks the essential multifunctional protein, shows a marked reduction in JA accumulation compared to wild-type plants[2]. Similarly, the pex6 mutant, which is defective in peroxisome biogenesis, accumulates the precursor OPDA, indicating a blockage in the peroxisomal steps of the pathway[2].

| Metabolite | Wild-Type (Col-0) | cts mutant (JA precursor transport) | aim1 mutant (β-oxidation) | Note |

| Jasmonic Acid (JA) | ~30 ng/g FW (basal) | 1-4 ng/g FW (basal) | Significantly reduced upon wounding | Data shows reliance on peroxisomal import and β-oxidation. |

| 12-oxo-phytodienoic acid (OPDA) | Basal levels | Similar to or higher than WT | Accumulates in upstream peroxisome-defective mutants | Accumulation points to a block in the downstream pathway. |

| OPC-8 / OPC-6 / OPC-4 | Low basal levels | - | Presumed to accumulate or not be processed | Direct quantification data for these intermediates in aim1 is not readily available but implied by the JA reduction. |

Table 1: Comparative levels of jasmonates and precursors in wild-type and mutant Arabidopsis. Data are compiled from multiple studies. Absolute values can vary based on experimental conditions. The cts mutant is defective in the peroxisomal ABC transporter that imports JA precursors.

Experimental Protocols

Protocol for Quantification of JA and Precursors by UPLC-MS/MS

This protocol is adapted from standard methods for phytohormone analysis and is suitable for detecting OPC-8, OPC-6, OPC-4, OPDA, and JA.

5.1.1. Materials and Reagents

-

Arabidopsis thaliana leaf tissue

-

Liquid nitrogen

-

2 mL microcentrifuge tubes

-

Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v)

-

Stable isotope-labeled internal standards (e.g., d6-JA, d5-OPDA)

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 chromatography column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

5.1.2. Procedure

-

Sample Harvest: Harvest ~100 mg of leaf tissue and immediately flash-freeze in liquid nitrogen.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction:

-

Transfer the frozen powder to a 2 mL tube.

-

Add 400 µL of ice-cold extraction solvent containing internal standards.

-

Vortex vigorously for 20 seconds, keeping the sample on ice.

-

Sonicate for 10 minutes in an ice bath. Let stand on ice for 30 minutes, then sonicate for another 10 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

(Optional but recommended) Re-extract the pellet with another 400 µL of extraction solvent, centrifuge, and pool the supernatants.

-

-

Clarification: Centrifuge the pooled supernatant at 20,000 x g for 5 minutes at 4°C to remove any remaining debris.

-

Filtration: Filter the final supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial.

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the sample.

-

Perform chromatographic separation using a suitable gradient (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard.

-

Protocol for In Vitro 3-Hydroxyacyl-CoA Dehydrogenase (AIM1) Assay

This is a general spectrophotometric protocol that can be adapted to measure the dehydrogenase activity of a purified recombinant AIM1 protein. The synthesis of the specific substrate, 3-Hydroxy-OPC6-CoA, is required and represents a significant technical challenge. Alternatively, commercially available 3-hydroxyacyl-CoA molecules of similar chain length (e.g., 3-hydroxyhexanoyl-CoA) can be used to assess general activity.

5.2.1. Materials and Reagents

-

Purified recombinant Arabidopsis AIM1 protein

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

-

NAD+ solution: 10 mM in Assay Buffer

-

Substrate: 3-Hydroxy-OPC6-CoA or a suitable analog (e.g., 3-hydroxyhexanoyl-CoA) at 1 mM in Assay Buffer.

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 340 nm

5.2.2. Procedure

-

Reaction Mix Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding:

-

850 µL Assay Buffer

-

100 µL NAD+ solution (final concentration 1 mM)

-

50 µL Substrate solution (final concentration 50 µM)

-

-

Equilibration: Mix by inversion and place the cuvette in the spectrophotometer. Equilibrate to the desired temperature (e.g., 25°C or 30°C).

-

Baseline Reading: Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate Reaction: Add a small, predetermined amount of purified AIM1 enzyme (e.g., 1-5 µg) to the cuvette and mix immediately.

-

Data Acquisition: Record the increase in absorbance at 340 nm over time (typically 3-5 minutes). The rate of NADH production is directly proportional to the enzyme activity.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion

3-Hydroxy-OPC6-CoA is an indispensable, albeit transient, intermediate in the peroxisomal β-oxidation pathway that finalizes jasmonic acid biosynthesis in Arabidopsis thaliana. Its formation via the hydratase function of the multifunctional protein AIM1 and its subsequent oxidation by the same enzyme's dehydrogenase activity are critical checkpoints in the pathway. Genetic disruption of this step, as seen in aim1 mutants, leads to a significant reduction in JA levels, impairing the plant's ability to mount effective defense and developmental programs. The study of this intermediate and its associated enzymes provides a focused lens through which to understand the intricate regulation of this vital phytohormone signaling pathway. The protocols and data presented herein offer a foundational resource for researchers aiming to further dissect or modulate jasmonate biosynthesis.

References

- 1. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Hydroxy-OPC4-CoA and the Jasmonate Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a myriad of biotic and abiotic stresses. The biosynthesis of jasmonic acid (JA), the most well-studied jasmonate, involves a complex series of enzymatic reactions localized in both the chloroplast and peroxisome. The final steps of JA synthesis occur in the peroxisome via a modified β-oxidation pathway. This technical guide provides a comprehensive overview of the jasmonate biosynthesis pathway, with a specific focus on the transient intermediate, 3-Hydroxy-OPC4-CoA. While direct quantitative data for this specific intermediate is scarce in current literature, this guide extrapolates its role based on the established mechanisms of fatty acid β-oxidation. Detailed experimental protocols for the analysis of acyl-CoA intermediates and diagrams of the signaling pathway are provided to facilitate further research in this area.

The Jasmonate Biosynthesis Pathway: From Linolenic Acid to Jasmonic Acid

The biosynthesis of jasmonic acid is initiated in the chloroplast and culminates in the peroxisome. The pathway can be broadly divided into two main stages:

-

Chloroplast-Localized Synthesis of OPDA: The pathway begins with the release of α-linolenic acid (18:3) from chloroplast membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[1][2]

-

Peroxisome-Localized β-Oxidation: OPDA is then transported to the peroxisome for the final steps of JA synthesis.[1] Here, it is first reduced by OPDA reductase (OPR3) to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[3][4] OPC-8:0 is then activated to its coenzyme A (CoA) ester, OPC-8:0-CoA, by an acyl-CoA synthetase. This molecule then enters a β-oxidation spiral, undergoing three cycles of enzymatic reactions to shorten the octanoate side chain, ultimately yielding jasmonoyl-CoA.

The core enzymes of this peroxisomal β-oxidation are:

-

Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step.

-

Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage.

The Role of this compound in the Final Cycle of β-Oxidation

This compound is a key, albeit transient, intermediate in the final cycle of the β-oxidation of OPC-8:0-CoA. After two rounds of β-oxidation, the C8 side chain of OPC-8:0-CoA is shortened to a C4 side chain, forming OPC-4-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoyl-CoA). This then enters the final cycle:

-

Dehydrogenation: Acyl-CoA oxidase (ACX) introduces a double bond between the α and β carbons of the butanoyl side chain of OPC-4-CoA, yielding 2-enoyl-OPC4-CoA.

-

Hydration: The enoyl-CoA hydratase activity of the multifunctional protein (MFP) adds a water molecule across the double bond, forming This compound .

-

Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of MFP oxidizes the hydroxyl group of this compound to a keto group, producing 3-keto-OPC4-CoA.

-

Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (KAT) cleaves 3-keto-OPC4-CoA, releasing acetyl-CoA and jasmonoyl-CoA.

Finally, a thioesterase hydrolyzes jasmonoyl-CoA to produce free jasmonic acid.

Quantitative Data

The table below summarizes the key enzymes involved in the peroxisomal steps of jasmonate biosynthesis and their substrates.

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| OPDA Reductase 3 | OPR3 | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) |

| Acyl-CoA Synthetase | ACS | OPC-8:0 | OPC-8:0-CoA |

| Acyl-CoA Oxidase | ACX | OPC-8:0-CoA, OPC-6:0-CoA, OPC-4:0-CoA | 2-enoyl-OPC-CoA intermediates |

| Multifunctional Protein | MFP | 2-enoyl-OPC-CoA intermediates, 3-hydroxyacyl-OPC-CoA intermediates | 3-hydroxyacyl-OPC-CoA intermediates, 3-ketoacyl-OPC-CoA intermediates |

| 3-Ketoacyl-CoA Thiolase | KAT | 3-ketoacyl-OPC-CoA intermediates | Acetyl-CoA, shortened OPC-CoA intermediates, Jasmonoyl-CoA |

| Thioesterase | - | Jasmonoyl-CoA | Jasmonic Acid |

Experimental Protocols

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is adapted from established methods for the analysis of acyl-CoA esters in plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, tomato leaves)

-

Liquid nitrogen

-

Extraction buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA)

-

Internal standards (e.g., commercially available stable isotope-labeled acyl-CoAs)

-

Microcentrifuge tubes

-

Sonicator

-

Centrifuge (4°C)

Protocol:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.

-

Add a known amount of internal standards to the tube.

-

Add 500 µL of ice-cold extraction buffer.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample on ice for 10 minutes (e.g., 30 seconds on, 30 seconds off cycles).

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acyl-CoA esters.

-

Store the supernatant at -80°C until LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

-

Reversed-phase C18 column suitable for acyl-CoA analysis.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass will need to be calculated based on its chemical formula.

-

Product Ion (Q3): A characteristic fragment ion of this compound. This will likely be a fragment corresponding to the CoA moiety or a specific loss from the acyl chain. The specific transition will need to be determined by infusion of a synthesized standard or by in-silico fragmentation prediction.

-

Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Quantification:

-

Generate a standard curve using a synthesized this compound standard of known concentrations.

-

Quantify the endogenous levels in the plant extracts by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Visualizations

Jasmonate Biosynthesis Pathway

Caption: The jasmonate biosynthesis pathway, highlighting the roles of the chloroplast and peroxisome.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound from plant tissues.

Conclusion and Future Directions

The jasmonate biosynthesis pathway is a fundamental process in plant biology, with implications for agriculture and the development of novel crop protection strategies. While the overall pathway is well-characterized, the direct detection and quantification of transient intermediates like this compound remain a challenge. The experimental protocols outlined in this guide provide a framework for researchers to investigate the dynamics of acyl-CoA pools during jasmonate biosynthesis. Future research, leveraging advanced mass spectrometry techniques and the generation of specific antibodies or molecular probes, will be crucial for elucidating the precise roles and regulatory mechanisms governing these short-lived but critical intermediates. Such studies will undoubtedly provide deeper insights into the intricate regulation of this vital plant signaling pathway.

References

A Proposed Chemoenzymatic Approach for the Synthesis of 3-Hydroxy-OPC4-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive, peer-reviewed methodology for the specific enzymatic synthesis of 3-Hydroxy-OPC4-CoA is not extensively documented in publicly available literature. This technical guide, therefore, presents a proposed synthesis strategy based on established enzymatic reactions for structurally similar 3-hydroxyacyl-CoA compounds. The protocols and pathways described herein are theoretical and intended to serve as a foundational framework for researchers to develop a specific synthesis method for this compound.

Introduction

This compound is a 3-hydroxyacyl coenzyme A derivative.[1] Such compounds are critical intermediates in various metabolic pathways, including fatty acid oxidation and biosynthesis. The ability to synthesize specific 3-hydroxyacyl-CoAs like this compound is essential for a range of research applications, from metabolic studies to the development of novel therapeutics. This guide outlines a potential chemoenzymatic route to synthesize this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process, beginning with the chemical synthesis of the OPC4-CoA precursor, followed by an enzymatic hydration step. This approach leverages the specificity of enzymes to introduce the hydroxyl group at the C3 position.

A plausible enzymatic pathway for the synthesis of this compound would start from its corresponding enoyl-CoA precursor, OPC4-enoyl-CoA. The hydration of the double bond in the enoyl-CoA intermediate would be catalyzed by an enoyl-CoA hydratase.

Experimental Protocols

The following sections detail the proposed experimental protocols for the enzymatic synthesis of this compound.

I. Expression and Purification of Enoyl-CoA Hydratase (ECHS1)

A key enzyme for the proposed synthesis is a hydratase capable of acting on the OPC4-enoyl-CoA substrate. Human short-chain enoyl-CoA hydratase (ECHS1) is a candidate enzyme due to its role in fatty acid metabolism.[2]

A. Gene Synthesis and Cloning:

-

The human ECHS1 gene can be synthesized commercially, codon-optimized for expression in E. coli.

-

The synthesized gene should be cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine (His6) tag for purification.

B. Protein Expression:

-

Transform E. coli BL21(DE3) cells with the ECHS1-pET-28a(+) construct.

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C with shaking.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Continue to culture the cells at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

C. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the His6-tagged ECHS1 protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the resin with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the ECHS1 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

II. Enzymatic Synthesis of this compound

This step involves the hydration of the precursor, OPC4-enoyl-CoA, catalyzed by the purified ECHS1. The precursor would likely need to be chemically synthesized first.

A. Reaction Setup:

-

In a reaction vessel, combine the following components in a suitable buffer (e.g., 100 mM Tris-HCl pH 7.5):

-

OPC4-enoyl-CoA (substrate)

-

Purified ECHS1 (enzyme)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

B. Monitoring the Reaction:

-

Monitor the progress of the reaction by taking aliquots at different time points.

-

Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to detect the formation of the this compound product and the consumption of the OPC4-enoyl-CoA substrate.

III. Purification and Characterization of this compound

A. Product Purification:

-

Once the reaction has reached completion (or equilibrium), quench the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

-

Centrifuge to remove the precipitated protein.

-

Purify the this compound from the supernatant using solid-phase extraction (SPE) or preparative HPLC.

B. Product Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as:

-

LC-MS: To determine the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure, including the position of the hydroxyl group.

-

Data Presentation

As this is a proposed methodology, experimental data is not available. The following table is a template for researchers to record and present their quantitative data upon successful synthesis.

| Parameter | Value | Units |

| Substrate Concentration (OPC4-enoyl-CoA) | mM | |

| Enzyme Concentration (ECHS1) | µM | |

| Reaction Temperature | °C | |

| Reaction Time | hours | |

| Product Titer (this compound) | mg/L | |

| Yield | % | |

| Purity | % |

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the enzymatic synthesis of this compound.

Caption: Proposed workflow for this compound synthesis.

References

An In-depth Technical Guide to 3-Hydroxy-OPC4-CoA as a Metabolic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: 3-Hydroxy-OPC4-CoA, a key metabolic intermediate in the biosynthesis of jasmonic acid.

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules pivotal for plant defense and development. The biosynthesis of JA culminates in the peroxisome through a modified β-oxidation pathway. This guide focuses on a specific, yet crucial, intermediate in this pathway: this compound (3-hydroxy-4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoyl-CoA). As the product of the second step in the β-oxidation of 4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoic acid (OPC-4), this molecule represents a critical juncture in the carbon chain-shortening cascade that ultimately yields jasmonic acid. Understanding the formation and metabolism of this compound is essential for elucidating the regulatory mechanisms of jasmonate signaling and for the potential development of therapeutic agents that modulate this pathway.

The Jasmonic Acid Biosynthesis Pathway: A Peroxisomal Process

The final stages of jasmonic acid biosynthesis occur within the peroxisome, following the synthesis of 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is then activated to its CoA ester, OPC-8:0-CoA.[1] This molecule serves as the substrate for three successive rounds of peroxisomal β-oxidation to yield jasmonoyl-CoA.

The core enzymes of this β-oxidation spiral are:

-

Acyl-CoA Oxidase (ACX): Catalyzes the initial dehydrogenation of the acyl-CoA, introducing a double bond.

-

Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (KAT): Mediates the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.[1]

The formation of this compound occurs during the second cycle of β-oxidation, starting from OPC-6-CoA.

Signaling Pathway Diagram

The following diagram illustrates the peroxisomal steps of jasmonic acid biosynthesis, highlighting the generation of this compound.

Quantitative Data

While the enzymes of the jasmonate biosynthesis pathway have been identified, specific kinetic data for the intermediates of OPC-8-CoA β-oxidation are not extensively available in the literature. The following tables summarize the available data for related substrates. This highlights a research gap that, if filled, would significantly enhance our understanding of the flux through this critical signaling pathway.

Table 1: Kinetic Parameters of Acyl-CoA Oxidase (ACX) Isoforms from Arabidopsis thaliana

| Isoform | Preferred Substrate | Apparent Km (µM) | Reference |

| AtACX1 | C14-CoA | ~5 | [2] |

| AtACX2 | C18-CoA | ~5 | [2] |

Note: The activity of tomato ACX1A with OPC-8 has been demonstrated to be significant, but specific kinetic parameters were not reported.[1]

Table 2: Substrate Specificity of Arabidopsis thaliana Multifunctional Protein 2 (MFP2)

| Enzyme Activity | Substrate(s) | Activity Level | Reference |

| 2-trans-enoyl-CoA hydratase | Long-chain (C18:0) | Active | |

| L-3-hydroxyacyl-CoA dehydrogenase | C6:0, C12:0, C18:0 | Active |

Note: Specific kinetic data for MFP with OPC-derived substrates are currently unavailable.

Table 3: General Properties of 3-Ketoacyl-CoA Thiolase (KAT)

| Enzyme | Function in JA Biosynthesis | Key Isoforms in Arabidopsis | Reference |

| 3-Ketoacyl-CoA Thiolase | Thiolytic cleavage of 3-ketoacyl-CoA | KAT2 |

Note: Kinetic parameters for KAT with the specific 3-keto-OPC-CoA intermediates have not been reported.

Experimental Protocols

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is adapted from established methods for the extraction of acyl-CoA esters from plant tissues for subsequent analysis by LC-MS/MS.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana seedlings)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction buffer: 100 mM KH2PO4, pH 4.9

-

2-Propanol

-

Acetonitrile

-

Saturated (NH4)2SO4

-

Internal standard (e.g., heptadecanoyl-CoA)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in 2 mL of extraction buffer containing a known amount of internal standard.

-

Add 2.0 mL of 2-propanol and homogenize again.

-

Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.

-

Centrifuge at ~2,000 x g for 5 minutes at 4°C.

-

Collect the upper aqueous phase containing the acyl-CoAs.

-

Dilute the extract with 100 mM KH2PO4 (pH 4.9) before loading onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

Workflow for Acyl-CoA Analysis

In Vitro Assay for Multifunctional Protein (MFP) Activity

This protocol outlines a general method to assay the hydratase and dehydrogenase activities of MFP.

Materials:

-

Purified recombinant MFP

-

Substrate: 2-trans-enoyl-CoA (e.g., 2-trans-enoyl-OPC4-CoA) for hydratase assay; 3-hydroxyacyl-CoA (e.g., this compound) for dehydrogenase assay

-

Assay buffer (e.g., Tris-HCl with appropriate pH)

-

NAD+ (for dehydrogenase assay)

-

Spectrophotometer

Hydratase Activity Assay:

-

The formation of 3-hydroxyacyl-CoA from 2-trans-enoyl-CoA can be monitored by observing the decrease in absorbance at approximately 263 nm, which corresponds to the consumption of the enoyl-CoA thioester.

-

Set up a reaction mixture containing the assay buffer and the enoyl-CoA substrate.

-

Initiate the reaction by adding the purified MFP.

-

Monitor the change in absorbance over time.

Dehydrogenase Activity Assay:

-

The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH.

-

The production of NADH can be monitored by the increase in absorbance at 340 nm.

-

Set up a reaction mixture containing the assay buffer, the 3-hydroxyacyl-CoA substrate, and NAD+.

-

Initiate the reaction by adding the purified MFP.

-

Monitor the increase in absorbance at 340 nm over time.

Conclusion and Future Directions

This compound is a fleeting but essential metabolic intermediate in the biosynthesis of jasmonic acid. Its formation and subsequent oxidation are catalyzed by the multifunctional protein, a key player in the peroxisomal β-oxidation pathway. While the overall pathway is well-established, a significant lack of quantitative kinetic data for the enzymes involved with their specific jasmonate precursor substrates presents a major hurdle to a complete understanding of the regulation and flux of this vital signaling pathway.

Future research should focus on:

-

In vitro reconstitution of the jasmonate β-oxidation pathway to determine the kinetic parameters of each enzymatic step with the correct OPC-CoA substrates.

-

Metabolic flux analysis in vivo to understand the rate-limiting steps and regulatory control points in jasmonate biosynthesis.

-

Structural biology studies of the enzymes in complex with their OPC-CoA substrates to elucidate the basis of substrate specificity.

Addressing these research gaps will not only deepen our fundamental understanding of plant biology but may also pave the way for the development of novel strategies to modulate plant defense responses and growth, with potential applications in agriculture and medicine.

References

The Natural Occurrence and Biosynthetic Significance of 3-Hydroxy-OPC4-CoA: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the natural occurrence, biosynthesis, and potential significance of 3-Hydroxy-OPC4-CoA, a key intermediate in the biosynthesis of jasmonic acid.

Introduction

This compound is a transient but pivotal intermediate in the peroxisomal β-oxidation pathway that leads to the synthesis of jasmonic acid (JA) and its derivatives in plants. Jasmonates are a class of lipid-derived signaling molecules crucial for regulating a wide array of physiological processes, including plant defense against herbivores and pathogens, as well as various developmental stages.[1][2][3] While not typically accumulating to high levels, the formation and metabolism of this compound are integral to the production of the biologically active jasmonoyl-isoleucine (JA-Ile), the primary signaling molecule of the jasmonate pathway. Understanding the biosynthesis of this intermediate is critical for elucidating the regulation of plant defense responses and for the potential development of novel agrochemicals or therapeutics targeting this pathway. The existence of this compound has also been noted in the metabolome of the bacterium Pseudomonas aeruginosa, suggesting a broader biological relevance beyond the plant kingdom.[4]

Biosynthesis of this compound

The formation of this compound occurs within the peroxisome as part of the final steps of jasmonic acid biosynthesis. This process involves a classic β-oxidation spiral acting on a cyclopentanone-containing fatty acid precursor.

Precursor Formation

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA).[1] OPDA is then transported to the peroxisome and reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This precursor undergoes activation to its coenzyme A thioester, OPC-8:0-CoA, by an OPC-8:0-CoA ligase. Two successive rounds of β-oxidation shorten the octanoic acid side chain, leading to the formation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyryl-CoA (OPC4-CoA), the direct precursor to this compound.

The β-Oxidation Cycle Involving OPC4-CoA

The conversion of OPC4-CoA to jasmonoyl-CoA involves a series of enzymatic reactions catalyzed by a set of core β-oxidation enzymes. This compound is formed in the second step of this specific β-oxidation cycle.

-

Dehydrogenation: Acyl-CoA oxidase (ACX) catalyzes the introduction of a double bond between the α and β carbons of OPC4-CoA, yielding 2-enoyl-OPC4-CoA.

-

Hydration: A multifunctional protein (MFP), possessing 2-trans-enoyl-CoA hydratase activity, hydrates the double bond of 2-enoyl-OPC4-CoA to form L-3-Hydroxy-OPC4-CoA.

-

Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of the same multifunctional protein (MFP) oxidizes L-3-Hydroxy-OPC4-CoA to 3-keto-OPC4-CoA.

-

Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (KAT) catalyzes the cleavage of 3-keto-OPC4-CoA, releasing acetyl-CoA and jasmonoyl-CoA. Jasmonoyl-CoA is then hydrolyzed to free jasmonic acid.

Quantitative Data

Direct quantitative measurements of endogenous this compound levels in plant tissues are scarce in the literature due to its transient nature and low abundance. The compound is rapidly converted to 3-keto-OPC4-CoA by the multifunctional protein. However, its presence can be inferred from metabolomic analyses and is listed in metabolic databases for organisms such as Pseudomonas aeruginosa.

| Metabolite | Organism/Tissue | Concentration | Method | Reference |

| This compound | Pseudomonas aeruginosa | Not Quantified | Metabolome Database | |

| Jasmonic Acid | Wounded Tomato Leaves | ~1-2 µg/g FW | GC-MS | |

| Jasmonic Acid | Wounded Arabidopsis thaliana leaves | ~200-400 ng/g FW | LC-MS/MS |

Experimental Protocols

The detection and quantification of acyl-CoA thioesters like this compound require specialized extraction and analytical techniques due to their reactivity and low concentrations.

Extraction of Acyl-CoAs from Plant Tissue

This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.

-

Harvest and Flash-Freeze: Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extraction: Resuspend the powdered tissue in 10 volumes of an ice-cold extraction buffer (e.g., 2.5% sulfosalicylic acid or a mixture of acetonitrile/methanol/water). Include an internal standard, such as a commercially available odd-chain acyl-CoA (e.g., C17:0-CoA), for quantification.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

-

Solid-Phase Extraction (SPE): The resulting supernatant can be further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.

-

Elution and Lyophilization: Elute the acyl-CoAs from the SPE cartridge and lyophilize to dryness.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program, typically with mobile phases containing an ion-pairing agent like triethylammonium acetate to improve peak shape and retention of the polar acyl-CoA molecules.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Parent Ion (Q1): The parent ion of this compound (Chemical Formula: C35H56N7O19P3S) would be selected in the first quadrupole.

-

Fragment Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) in the second quadrupole would be monitored for specific detection and quantification.

-

-

Quantification: Generate a standard curve using a synthetic this compound standard (if available) or a related labeled internal standard. Calculate the concentration in the biological samples based on the peak area ratios relative to the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis of Jasmonic Acid highlighting the formation of this compound.

Caption: General workflow for the extraction and analysis of acyl-CoAs from plant tissue.

Conclusion

This compound is a naturally occurring, albeit transient, intermediate in the biosynthesis of jasmonic acid in plants and has been identified in the metabolome of P. aeruginosa. Its formation is a critical step in the peroxisomal β-oxidation of jasmonate precursors, catalyzed by a multifunctional protein. While direct quantification remains challenging, its role in the pathway is well-established. Further research, employing advanced analytical techniques, is necessary to determine the precise intracellular concentrations of this metabolite and to fully understand its regulatory significance in the context of plant defense and development. The methodologies outlined in this guide provide a framework for future investigations into the dynamics of this compound and other acyl-CoA intermediates in biological systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: OPC4-3-hydroxyacyl-CoA (PAMDB120508) [pseudomonas.umaryland.edu]

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-OPC4-CoA

Disclaimer: The compound 3-Hydroxy-OPC4-CoA is not well-documented in publicly available scientific literature. Therefore, this guide is a scientifically inferred resource designed for researchers, scientists, and drug development professionals. The information herein is extrapolated from the known chemical properties of its constituent parts: a hydroxylated cyclopentanone (related to the jasmonic acid precursor, OPC-4), and Coenzyme A, as well as the general characteristics of acyl-CoA thioesters.

Introduction

This compound is a putative acyl-coenzyme A (acyl-CoA) derivative. Its structure, while not definitively characterized in the literature, is presumed to consist of a 3-hydroxy derivative of 3-oxo-2-(pent-2-enyl)-cyclopentane-1-carboxylic acid (OPC-4) linked via a high-energy thioester bond to Coenzyme A (CoA). Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites. The presence of a hydroxyl group and a reactive thioester suggests that this compound could be a key substrate or product in specific enzymatic reactions, potentially involved in signaling or metabolic regulation. This document aims to provide a comprehensive overview of its inferred chemical properties, stability, and the methodologies for its study.

Inferred Chemical Structure and Properties

The structure of this compound is predicated on the ligation of 3-Hydroxy-OPC4 to Coenzyme A. The core chemical properties are largely dictated by the large, polar Coenzyme A molecule and the reactive thioester bond.

Quantitative Data

Due to the absence of experimental data for this compound, the following table presents estimated values based on known properties of similar long-chain acyl-CoAs and hydroxylated cyclopentanones.

| Property | Inferred Value | Rationale / Comments |

| Molecular Formula | C₃₀H₄₈N₇O₁₈P₃S | Based on the combination of 3-Hydroxy-OPC4 (C₁₀H₁₄O₄) and Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S), with the loss of H₂O during thioester formation. |

| Molecular Weight | ~947.7 g/mol | Calculated from the inferred molecular formula. |

| pKa | ~4.0-5.0 (hydroxyl group) | The pKa of the hydroxyl group on the cyclopentanone ring is expected to be in the range of secondary alcohols. The phosphate groups of CoA have pKa values in the acidic range. |

| Solubility | High in aqueous solutions | Coenzyme A and its derivatives are generally soluble in water and aqueous buffers due to the highly polar and charged nature of the CoA molecule.[1][2] The solubility can be affected by the presence of divalent cations like Mg²⁺, which can cause precipitation.[3] |

| Stability | Limited in aqueous solution | The thioester bond is a high-energy bond and is susceptible to hydrolysis, particularly at alkaline pH.[4][5] Aqueous solutions are most stable when stored frozen at a pH between 2 and 6. Air oxidation can lead to the formation of CoA disulfides. |

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and analysis of acyl-CoA compounds and are adaptable for the study of this compound.

Chemo-enzymatic Synthesis of this compound

This protocol describes a common method for synthesizing acyl-CoA esters from the corresponding carboxylic acid.

-

Activation of 3-Hydroxy-OPC4:

-

Dissolve 3-Hydroxy-OPC4 in an appropriate aprotic solvent (e.g., anhydrous THF).

-

Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess.

-

Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

-

-

Thioester Formation:

-

In a separate vessel, dissolve Coenzyme A (free acid or lithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

-

Slowly add the activated 3-Hydroxy-OPC4 solution to the Coenzyme A solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Purification:

-

Purify the resulting this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

-

Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).

-

Collect and lyophilize the fractions containing the product.

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the detection and quantification of acyl-CoA species.

-

Sample Preparation:

-

Extract metabolites from biological samples by protein precipitation with a cold solvent (e.g., 5-sulfosalicylic acid or a mixture of methanol/acetonitrile/water).

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate buffer for injection (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).

-

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

-

The retention time will increase with the length of the acyl chain.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the transition of the precursor ion (the molecular weight of this compound) to a characteristic product ion (e.g., the fragment corresponding to the CoA moiety).

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation and quantification of acyl-CoA compounds, especially for more abundant species.

-

Sample Preparation:

-

Prepare a concentrated solution of the purified this compound in D₂O.

-

Adjust the pH to be slightly acidic (pH ~6) for optimal stability.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Characteristic proton signals for the CoA moiety will be present, along with signals corresponding to the 3-Hydroxy-OPC4 acyl chain.

-

Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to assign the full structure.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

The formation of this compound in a biological system would likely involve the hydroxylation of OPC-4 followed by its activation to the CoA thioester, or the hydroxylation of a pre-formed OPC4-CoA. The following diagram illustrates a plausible biosynthetic route.

Caption: Potential biosynthetic routes to this compound.

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of this compound from a biological sample.

Caption: General workflow for the analysis of this compound.

Handling and Storage

Given the inherent instability of acyl-CoA thioesters, proper handling and storage are crucial to maintain sample integrity.

-

Storage of Solids: Lyophilized powders of this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

-

Storage of Solutions: Aqueous stock solutions should be prepared in a buffer with a pH between 2 and 6, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. The use of reducing agents like dithiothreitol (DTT) can help prevent the formation of disulfides.

-

General Handling: When working with solutions, it is advisable to keep them on ice to minimize degradation.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive understanding of its likely chemical properties and behavior can be inferred from the well-established chemistry of its constituent moieties. This guide provides a foundational framework for researchers venturing into the study of this and other novel acyl-CoA derivatives. The proposed methodologies for synthesis, analysis, and handling are based on standard practices in the field and should serve as a robust starting point for experimental design. Further research is necessary to elucidate the precise properties and biological role of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. neolab.de [neolab.de]

- 3. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Thioester Bond → Area → Resource 1 [lifestyle.sustainability-directory.com]

The Putative Role of 3-Hydroxy-OPC4-CoA in Modulating Plant Stress Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The existence and biological role of 3-Hydroxy-OPC4-CoA in plants are currently hypothetical. This document synthesizes known principles of oxylipin biochemistry and signaling to propose a scientifically-grounded framework for its potential function and analysis.

Executive Summary

Plants, being sessile organisms, have evolved intricate signaling networks to respond to a myriad of environmental stresses. Among the key players in these networks are oxylipins, a diverse class of lipid-derived signaling molecules. The jasmonate pathway, a well-characterized branch of oxylipin signaling, is crucial for defense against herbivores and necrotrophic pathogens, as well as for regulating various developmental processes. While significant research has focused on the end-product, jasmonic acid (JA), and its immediate precursor, 12-oxophytodienoic acid (OPDA), the roles of many intermediates and their metabolic derivatives remain to be fully elucidated. This whitepaper explores the hypothetical molecule, this compound, as a potential modulator of plant stress signaling. Drawing parallels with known hydroxylated oxylipins that exhibit altered biological activities, we propose a biosynthetic pathway, a signaling role, and detailed experimental protocols for the investigation of this novel compound. This guide aims to provide a theoretical foundation and a practical framework for researchers interested in exploring the frontiers of oxylipin signaling.

The Oxylipin Biosynthesis Pathway: A Central Hub in Plant Defense

The biosynthesis of oxylipins is initiated from polyunsaturated fatty acids released from chloroplast membranes. A cascade of enzymatic reactions leads to the formation of a wide array of bioactive molecules. The jasmonate branch of this pathway is of particular importance in stress responses.

The Canonical Jasmonate Biosynthesis Pathway

The synthesis of jasmonic acid begins with the oxygenation of α-linolenic acid by lipoxygenase (LOX) to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT). This is followed by the action of allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce the cyclopentenone, 12-oxophytodienoic acid (OPDA). OPDA is then reduced by 12-oxophytodienoate reductase (OPR) and undergoes three cycles of β-oxidation to yield jasmonic acid. The intermediates of this pathway, including the OPC-CoA esters, are themselves emerging as signaling molecules with distinct activities.

Hypothetical Biosynthesis of this compound

We propose that this compound is synthesized from the β-oxidation intermediate, OPC4-CoA. This hydroxylation event is likely catalyzed by a specific hydroxylase, potentially a member of the vast cytochrome P450 (CYP) superfamily or a 3-hydroxyacyl-CoA dehydrogenase.

Caption: Proposed biosynthetic pathway of this compound.

A Proposed Signaling Role for this compound in Plant Stress Response

Hydroxylation of signaling molecules often serves to modulate their activity, either by attenuation, inactivation, or by creating a new signal. Based on the known roles of hydroxylated jasmonates, we propose two potential roles for this compound:

-

Signal Attenuation: this compound may be a less active or inactive form of OPC4-CoA. Its formation would thus serve to dampen the OPC4-CoA-mediated stress signal, allowing for a fine-tuning of the defense response.

-

Initiation of a Divergent Pathway: this compound could be the precursor to a novel class of signaling molecules with distinct downstream targets, leading to a different set of physiological responses compared to the canonical jasmonate pathway.

Caption: Hypothetical signaling pathways involving this compound.

Quantitative Data: Hypothetical Stress-Induced Accumulation

To illustrate the potential dynamics of this compound, the following tables present hypothetical quantitative data based on LC-MS/MS analysis of plant leaf tissue under different conditions.

Table 1: Hypothetical Levels of OPC4-CoA and this compound in Response to Wounding.

| Time Post-Wounding (hours) | OPC4-CoA (pmol/g FW) | This compound (pmol/g FW) |

| 0 (Control) | 5.2 ± 0.8 | < 1.0 (Below Limit of Detection) |

| 1 | 85.6 ± 12.3 | 15.4 ± 3.1 |

| 4 | 42.1 ± 7.5 | 58.9 ± 9.7 |

| 12 | 10.3 ± 2.1 | 25.2 ± 4.6 |

Table 2: Hypothetical Levels in Genetic Mutants (4 hours post-wounding).

| Genotype | OPC4-CoA (pmol/g FW) | This compound (pmol/g FW) |

| Wild Type | 42.1 ± 7.5 | 58.9 ± 9.7 |

| hydroxylase-ko (knockout) | 98.5 ± 15.2 | < 1.0 (Below Limit of Detection) |

| hydroxylase-OE (overexpressor) | 15.8 ± 3.9 | 152.3 ± 21.8 |

Experimental Protocols

Extraction of Oxylipins from Plant Tissue

-

Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 0.1% formic acid and antioxidant).

-

Add internal standards (e.g., deuterated analogues of jasmonic acid and other oxylipins).

-

Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate oxylipins (e.g., 5% B to 95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM transitions for this compound would need to be determined based on its exact mass and fragmentation pattern, which would be predicted in silico and then confirmed with a synthesized standard.

-

Caption: Workflow for the extraction and analysis of oxylipins.

Conclusion and Future Directions

The exploration of novel oxylipin derivatives is paramount to a deeper understanding of the intricacies of plant stress signaling. While the existence of this compound remains to be empirically validated, the theoretical framework presented in this whitepaper provides a robust starting point for its investigation. Future research should focus on:

-

Chemical Synthesis: The synthesis of an authentic this compound standard is a prerequisite for its unambiguous identification and quantification in biological samples.

-

Enzyme Identification: The identification and characterization of the putative hydroxylase responsible for its biosynthesis will be crucial. This can be achieved through a combination of bioinformatics, transcriptomics, and in vitro enzyme assays.

-

Functional Characterization: Once its existence is confirmed, the biological activity of this compound can be assessed through exogenous application to plants and by studying the phenotypes of genetic mutants with altered levels of this compound.

The investigation of this compound and other novel oxylipins holds the potential to uncover new layers of regulation in plant stress responses, which could ultimately be leveraged for the development of more resilient crops and novel agrochemicals.

An In-depth Technical Guide to the Function of 3-Hydroxy-OPC4-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-OPC4-CoA is a crucial, yet under-investigated, intermediate in the biosynthesis of jasmonic acid, a key signaling molecule in plants. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic function, the enzymes involved in its transformation, and methodologies for its study. Due to the limited availability of direct quantitative data for this compound, this document leverages data from analogous 3-hydroxyacyl-CoA molecules to provide a robust framework for future research. Detailed experimental protocols and visual workflows are presented to facilitate further investigation into this pivotal molecule.

Introduction

This compound, a derivative of coenzyme A, holds a significant position in the metabolic pathways of plants. It is classified as a 3-hydroxyacyl coenzyme A, a class of molecules that are central to fatty acid metabolism. Specifically, this compound is an intermediate in the peroxisomal β-oxidation pathway responsible for the biosynthesis of jasmonic acid (JA) and its derivatives. These compounds, collectively known as jasmonates, are vital lipid-derived signaling molecules that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses in plants.[1][2] Understanding the function and metabolism of this compound is therefore critical for elucidating the intricate network of plant defense signaling and for the potential development of novel strategies in crop protection and enhancement.

Disruptions in the metabolism of 3-hydroxyacyl-CoA compounds can lead to various metabolic disorders, highlighting the importance of studying these intermediates. The investigation of this compound can provide valuable insights into metabolic regulation, energy homeostasis, and potential targets for therapeutic or agricultural intervention.

Chemical Identity

-

Systematic Name: S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

-

Molecular Formula: C35H56N7O19P3S

-

Classification: 3-hydroxyacyl coenzyme A

Metabolic Function and Signaling Pathway

This compound is a key intermediate in the peroxisomal β-oxidation pathway that converts 12-oxo-phytodienoic acid (OPDA) to jasmonic acid.[1] This pathway is a critical component of the plant's response to stress and is essential for the production of the bioactive form of jasmonate, JA-isoleucine. The conversion of OPDA to jasmonic acid involves a series of enzymatic reactions, with this compound being formed and subsequently consumed within the peroxisome.

The metabolic pathway can be summarized as follows:

-

OPDA Reduction and CoA Ligation: 12-oxo-phytodienoic acid (OPDA) is reduced to OPC-8:0 (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid). OPC-8:0 is then activated to its CoA ester, OPC-8:0-CoA.

-

First Round of β-Oxidation: OPC-8:0-CoA undergoes one round of β-oxidation to yield OPC-6:0-CoA.

-

Second Round of β-Oxidation: OPC-6:0-CoA is further oxidized to produce OPC-4:0-CoA.

-

Formation of this compound: OPC-4:0-CoA is hydrated by enoyl-CoA hydratase to form this compound.

-

Dehydrogenation: this compound is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to produce 3-keto-OPC4-CoA.

-

Thiolytic Cleavage: Finally, 3-keto-OPC4-CoA is cleaved by 3-ketoacyl-CoA thiolase to yield jasmonoyl-CoA and acetyl-CoA. Jasmonoyl-CoA is then hydrolyzed to jasmonic acid.

Caption: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Enzymes Involved in this compound Metabolism

| Enzyme Class | Function | Substrate Specificity (General) | Products |

| Enoyl-CoA Hydratase | Hydrates the double bond of trans-2-enoyl-OPC4-CoA. | Active on a broad range of enoyl-CoA esters. | This compound |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the NAD+-dependent oxidation of this compound. | Shows activity towards a variety of 3-hydroxyacyl-CoA esters. | 3-Keto-OPC4-CoA, NADH, H+ |

| 3-Ketoacyl-CoA Thiolase (KAT) | Catalyzes the thiolytic cleavage of 3-keto-OPC4-CoA. | Exhibits broad chain-length specificity. | Jasmonoyl-CoA, Acetyl-CoA |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related molecules and can be optimized for the specific investigation of this compound.

Extraction of Acyl-CoA Esters from Plant Tissue

This protocol is based on methods for the extraction of acyl-CoAs for subsequent analysis by LC-MS/MS.

-

Tissue Homogenization:

-

Flash-freeze 100-200 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Add 1 mL of ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid).

-

Include internal standards (e.g., stable isotope-labeled acyl-CoAs) at this stage for quantification.

-

-

Phase Separation:

-

Vortex the homogenate vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoA esters.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar contaminants.

-

Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Sample Concentration:

-

Dry the eluate under a stream of nitrogen gas.

-

Reconstitute the sample in a small volume of a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in water).

-

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific means of quantifying this compound.

-

Chromatographic Separation:

-

Use a C18 reversed-phase column suitable for the separation of acyl-CoAs.

-

Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Parent Ion (Q1): The [M+H]+ ion of this compound.

-

Fragment Ion (Q3): A characteristic fragment ion, often corresponding to the coenzyme A moiety or a specific fragment of the acyl chain.

-

-

Data Analysis:

-

Generate a standard curve using a synthetic standard of this compound.

-

Quantify the endogenous levels of this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: General workflow for the analysis of this compound.

Future Directions

The study of this compound is still in its early stages, and several key areas warrant further investigation:

-

Quantitative Analysis: Direct measurement of the cellular and subcellular concentrations of this compound under different physiological conditions is needed.

-

Enzyme Kinetics: Detailed kinetic analysis of the multifunctional protein and 3-ketoacyl-CoA thiolase with this compound as a substrate will provide crucial insights into the regulation of the jasmonic acid pathway.

-

Signaling Role: Investigating whether this compound itself has any signaling role beyond being a metabolic intermediate could reveal new layers of regulation in plant stress responses.

-

Synthesis of Standards: The chemical synthesis of this compound and its stable isotope-labeled analog is essential for accurate quantification and metabolic flux analysis.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. While direct experimental data on this specific molecule is limited, its position within a well-characterized metabolic pathway allows for a strong inferential understanding of its function. The methodologies and frameworks presented in this technical guide provide a solid foundation for researchers to further explore the role of this compound, with the ultimate goal of a more complete understanding of plant metabolic and signaling networks. Future research focused on quantitative analysis and enzymatic characterization will be instrumental in fully elucidating the significance of this important molecule.

References

- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Hydroxy-OPC4-CoA using LC-MS/MS

Introduction

3-Hydroxy-OPC4-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoAs, such as this compound, in biological matrices is essential for understanding metabolic regulation, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic pathways.

This application note details a robust and sensitive method for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure involving protein precipitation and solid-phase extraction, followed by reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Metabolic Context: Peroxisomal β-Oxidation

This compound is a hypothesized intermediate in the peroxisomal β-oxidation of certain fatty acids, particularly dicarboxylic acids or prostanoid-like structures. This pathway is critical for shortening fatty acids that are poor substrates for mitochondrial β-oxidation. The process involves a sequence of enzymatic reactions that sequentially shorten the acyl chain.

Caption: Hypothetical Peroxisomal β-Oxidation Pathway of OPC6-CoA.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissue homogenates.

Reagents:

-

Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water.

-

Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA.

-

Wash Solution: 2% (w/v) TCA in water.

-

Elution Solvent: 50% Acetonitrile / 50% Water containing 0.1% Ammonium Hydroxide.

-

Reconstitution Solvent: 95:5 Water:Acetonitrile.

Procedure:

-

Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Extraction Buffer containing the internal standard.

-

Incubation & Centrifugation: Incubate the homogenate on ice for 15 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MAX SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of Wash Solution.

-

Wash the cartridge with 1 mL of methanol.

-

Elute the acyl-CoAs with 1 mL of Elution Solvent.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Caption: Workflow for Acyl-CoA Extraction and Preparation.

LC-MS/MS Method

The analysis is performed using a reversed-phase C18 column with a gradient elution. Detection is achieved with a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.

LC Conditions:

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Gradient Elution:

| Time (min) | % B |

|---|---|

| 0.0 | 2 |

| 2.0 | 2 |

| 12.0 | 60 |

| 12.1 | 95 |

| 14.0 | 95 |

| 14.1 | 2 |

| 16.0 | 2 |

MS/MS Conditions:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow: 800 L/hr

-

Collision Gas: Argon

Quantitative Data

The following tables summarize the mass spectrometric parameters and representative performance data for the method. Note that the exact m/z values for this compound are hypothetical and should be determined empirically.

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 928.3 | 421.1 | 0.05 | 45 | 30 |

| 928.3 | 303.1 | 0.05 | 45 | 40 | |

| C17:0-CoA (IS) | 1006.5 | 507.2 | 0.05 | 50 | 35 |

Note: The product ions for acyl-CoAs typically arise from fragmentation of the phosphopantetheine moiety.

Table 2: Method Performance Characteristics

| Parameter | This compound |

| Linear Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reproducible means for the quantification of this compound in biological samples.[1][2] The sample preparation protocol is effective for the extraction and cleanup of acyl-CoAs, and the chromatographic and mass spectrometric conditions are optimized for their analysis.[3][4] This method is suitable for use in basic research, clinical studies, and drug development programs focused on metabolic pathways. The analysis of prostaglandin metabolites is valuable for assessing physiological processes and identifying disease biomarkers.[5]

References

- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of 3-Hydroxy-OPC4-CoA from Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction